molecular formula C7H5FO2 B026538 4-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-85-3

4-Fluoro-3-hydroxybenzaldehyde

Cat. No. B026538
M. Wt: 140.11 g/mol
InChI Key: DOULGHINSFURSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzaldehydes involves several chemical reactions, including the Sommelet reaction, which is used to synthesize 4-Fluoro-3-phenoxybenzaldehyde with a high yield and purity. This process involves chlorination and subsequent reaction with hexamethylenetetramine, indicating the possibility of adapting similar methods for synthesizing 4-Fluoro-3-hydroxybenzaldehyde (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including 4-fluorobenzaldehyde, has been analyzed using gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. These studies reveal the planar Cs symmetry structure of the compound, providing insights into the structural characteristics of 4-Fluoro-3-hydroxybenzaldehyde (S. Samdal, T. G. Strand, M. Tafipolsky, L. Vilkov, M. Popik, H. V. Volden, 1997).

Chemical Reactions and Properties

4-Fluorobenzaldehydes, including the 4-Fluoro-3-hydroxy variant, undergo various chemical reactions, such as oxidation and Baeyer-Villiger oxidation, to produce fluorinated phenols. These reactions are pivotal in the synthesis of more complex fluorinated compounds, demonstrating the compound's reactivity and utility in synthetic chemistry (P. Chakraborty, M. Kilbourn, 1991).

Physical Properties Analysis

Studies on derivatives of fluorobenzaldehydes have included investigations into their physical properties, such as crystal structure and vibrational spectra, through experimental and theoretical methods. These studies help understand the physical characteristics of 4-Fluoro-3-hydroxybenzaldehyde, including its stability and structural behavior (C. Parlak, C. S. C. Kumar, H. Fun, G. Keşan, L. Rhyman, P. Ramasami, S. Chandraju, C. Quah, 2014).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-3-hydroxybenzaldehyde can be inferred from studies on similar compounds, which exhibit unique behaviors in reactions, such as nucleophilic substitution and condensation reactions. These studies provide a foundation for understanding the reactivity and chemical behavior of 4-Fluoro-3-hydroxybenzaldehyde (O. Nurkenov, S. Fazylov, A. Arinova, K. M. Turdybekov, D. M. Turdybekov, S. Talipov, B. Ibragimov, 2013).

Scientific Research Applications

  • Hydrogen Bonding and Vibrational Spectra : A study by Aralikatti (2018) on the vibrational spectra and structure of 3-Fluoro-4-Hydroxybenzaldehyde revealed evidence of hydrogen bonding and a strong Raman band in its most stable conformer, suggesting its significance in molecular structure analysis (Aralikatti, 2018).

  • Medical Applications : Research has shown that oral administrations of 4-Hydroxybenzaldehyde can effectively treat malignant lymphoma, indicating potential applications in treating lymphomas and leukemias (Journal of Oncology Research, 2018).

  • Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde have been used to enhance solid phase organic synthesis, providing high purity products, as demonstrated by Swayze (1997) (Swayze, 1997).

  • Synthetic Methodology : Wang Bao-jie (2006) developed a simplified one-step synthetic method for 3-fluoro-4-methoxybenzaldehyde, reducing costs and environmental impact in industrial production (Wang Bao-jie, 2006).

  • Detection of Sulfur Dioxide : A study by Liu et al. (2015) developed a ratiometric fluorescent probe using 4-hydroxybenzaldehyde for detecting sulfur dioxide, which can also be used for imaging intracellular sulfite anions in living cells (Liu et al., 2015).

  • Pharmaceutical Research : Kirk et al. (1986) discovered that ring-fluorination of phenylephrine, which involves the use of 4-hydroxybenzaldehyde, significantly alters its adrenergic properties, making it more potent and selective for alpha-adrenergic receptors (Kirk et al., 1986).

properties

IUPAC Name

4-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOULGHINSFURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343156
Record name 4-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-hydroxybenzaldehyde

CAS RN

103438-85-3
Record name 4-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Boron tribromide (1M methylene chloride solution, 100 mL) was gradually added dropwise to a methylene chloride (100 mL) solution of 3-methoxy-4-fluoro benzaldehyde (4.4 g) under ice-cooling. The reaction solution was agitated at room temperature for 2 hours after the dropping ended. The reaction solution was again cooled with ice, iced water was gradually added to the reaction solution to terminate the reaction, and further 5N hydrochloride solution was added until the pH reached 1. After condensing the reaction solution under reduced pressure, water and ethyl acetate were added to the residue, and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 4:1), and 3.18 g (79%) of 4-fluoro-3-hydroxybenzaldehyde was obtained. The physical properties of the compound are as follows.
Quantity
100 mL
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100 mL
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4.4 g
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-methoxybenzaldehyde (1.5 g, 10 mmol), 10 mL CH2Cl2 at 0° C., was added BBr3 (30 mL, 1N, 30 mmol) dropwise. The mixture was allowed to warn up to rt over 1 h, then quenched with ice water and diluted with EtOAc. The organic phase was washed with sat. NaHCO3 and brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by flash chromatography (0 to 5% EtOAc/hexanes, gradient) to afford 1.2 mg (85%) of Intermediate 255.1.
Quantity
1.5 g
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30 mL
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10 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-hydroxybenzaldehyde
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Citations

For This Compound
8
Citations
A Filarowski, M Kluba, K Cieślik-Boczula… - Photochemical & …, 2010 - pubs.rsc.org
… )phenyl]-1,5,7-trimethyl-3a,4a-diaza-4-bora-s-indacene (3) – have been synthesized via condensation of pN,N-dimethylaminobenzaldehyde and 4-fluoro-3-hydroxybenzaldehyde, …
Number of citations: 109 pubs.rsc.org
KL Kirk, O Olubajo, K Buchhold… - Journal of medicinal …, 1986 - ACS Publications
… The intermediate amino acetal was diazotized, and the diazonium salt was decomposed by the procedure of Cohen et al.8 to give 4-fluoro-3-hydroxybenzaldehyde (5b), benzylationof …
Number of citations: 47 pubs.acs.org
O Langer, F Dollé, H Valette, C Halldin… - Bioorganic & medicinal …, 2001 - Elsevier
Fluorine-18- (t 1/2 109.8 min) and carbon-11 (t 1/2 20.4 min)-labeled norepinephrine analogues have been found previously to be useful positron-emission-tomography (PET) …
Number of citations: 55 www.sciencedirect.com
F Kügler, J Ermert, HH Coenen - Journal of Labelled …, 2013 - Wiley Online Library
… , Germany) and 4-fluoro-3-hydroxybenzaldehyde 6c from ABCR (Karlsruhe, Germany). … The hydroxyl derivative was obtained from 4-fluoro-3-hydroxybenzaldehyde (6c) (70 mg, 0.5 …
T Pativada, MH Kim, JH Lee, SS Hong… - Journal of Medicinal …, 2019 - ACS Publications
… 4-Fluoro-3-hydroxybenzaldehyde (5b) was reacted from 4-fluoro-3-methoxybenzaldehyde (4b) (410 mg, 2.66 mmol), isolated as a solid (148 mg, 39.7%). …
Number of citations: 10 pubs.acs.org
LQ Sun, E Mull, S D'Andrea, B Zheng… - Journal of Medicinal …, 2020 - ACS Publications
… The synthesis of P2* 1-fluoroisoquinoline 29 (Scheme 1) began with the commercially available 4-fluoro-3-hydroxybenzaldehyde, which was O-alkylated by treatment with CD 3 I in the …
Number of citations: 10 pubs.acs.org
F Kügler, W Sihver, J Ermert, H Hübner… - Journal of medicinal …, 2011 - ACS Publications
Derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a) led to a series of new dopamine receptor D 4 ligands displaying high …
Number of citations: 37 pubs.acs.org
RE Banks - 1995 - books.google.com
This paper sets the scene for the contributions of speakers at the 1995 UMIST Symposium Fluorine in Agriculture. Attention is focused on the characteristic fluorine substituent effects …
Number of citations: 23 books.google.com

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